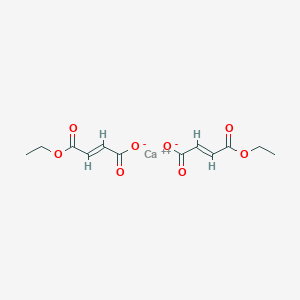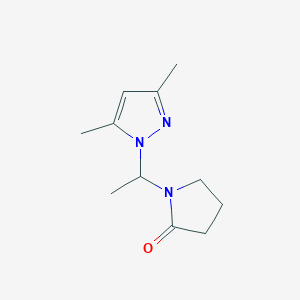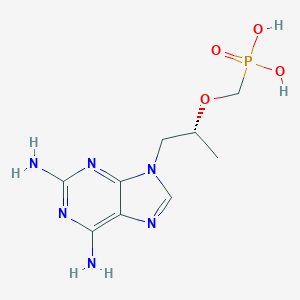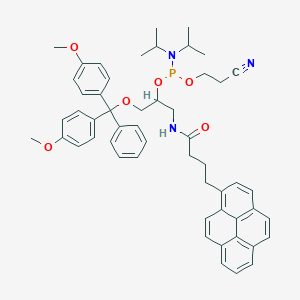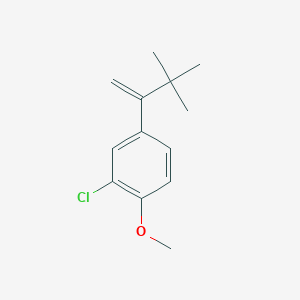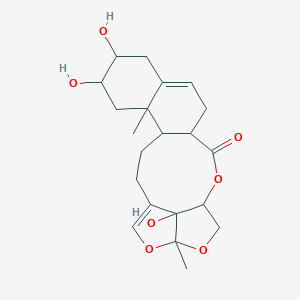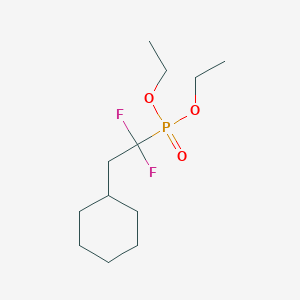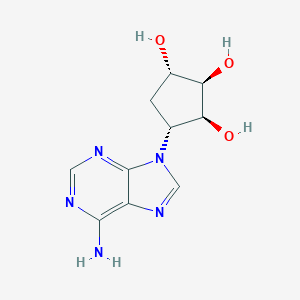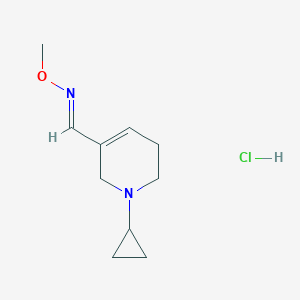
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, also known as CPT-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it is a potent inhibitor of MAO-B. This makes it a useful tool for studying the role of MAO-B in neurodegenerative disorders. However, one of the limitations of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it has a low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride. One direction is to investigate the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders. Another direction is to explore the potential use of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride as a tool for studying the role of MAO-B in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride.
Conclusion
In conclusion, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride have been discussed in this paper. Further research is needed to better understand the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders and to explore its potential use as a tool for studying the role of MAO-B in the brain.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the reaction of 1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde with O-methylhydroxylamine hydrochloride. The product is then purified using recrystallization techniques. The yield of the synthesis method is approximately 70%.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been used in various scientific research applications, including studies on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Propiedades
Número CAS |
139886-19-4 |
|---|---|
Nombre del producto |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride |
Fórmula molecular |
C10H17ClN2O |
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
(E)-1-(1-cyclopropyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-13-11-7-9-3-2-6-12(8-9)10-4-5-10;/h3,7,10H,2,4-6,8H2,1H3;1H/b11-7+; |
Clave InChI |
RYCBHJSEXKIGKN-RVDQCCQOSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C2CC2.Cl |
SMILES |
CON=CC1=CCCN(C1)C2CC2.Cl |
SMILES canónico |
CON=CC1=CCCN(C1)C2CC2.Cl |
Sinónimos |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxim e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



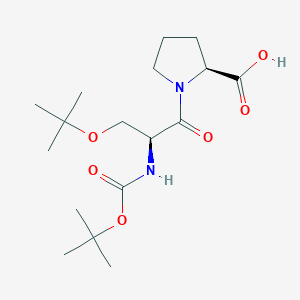
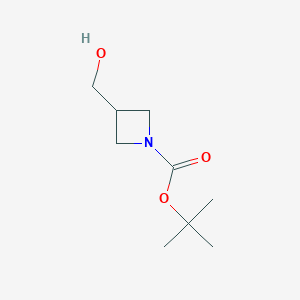
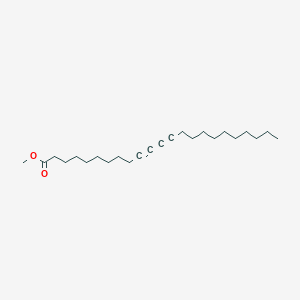
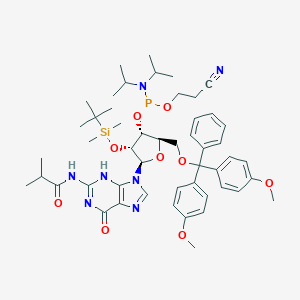
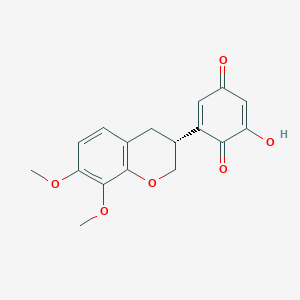
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
